molecular formula C18H18FN5O2 B2716070 2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-88-2

2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2716070
CAS No.: 899966-88-2
M. Wt: 355.373
InChI Key: BGJNZDHBPCPJFN-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It is related to the class of compounds known as pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Scientific Research Applications

Radioligand Imaging

  • The compound has been studied in the context of radioligand imaging, specifically for the translocator protein (18 kDa) using PET (Positron Emission Tomography). This application is significant in the field of nuclear medicine for the diagnosis and monitoring of various diseases, including neuroinflammatory processes (Dollé et al., 2008).

Neuroinflammation Biomarkers

  • Research has explored its derivatives as potential ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This is particularly relevant in the study of neurological diseases and their early detection (Damont et al., 2015).

Molecular Probes

  • Derivatives of this compound have been used as molecular probes, particularly for the A2A adenosine receptor. These probes are useful in pharmacological studies to understand receptor functions and for drug development (Kumar et al., 2011).

Antimicrobial and Antitumor Activities

  • Some studies have synthesized and evaluated derivatives of this compound for antimicrobial and antitumor activities. This showcases its potential in developing new therapeutic agents against various pathogens and cancer cells (Bondock et al., 2008; Albratty et al., 2017).

Insecticidal Properties

  • Research has been conducted on novel heterocycles based on this compound for their insecticidal potential. This implies its use in agricultural science for pest control (Deohate & Palaspagar, 2020).

Cancer Imaging

  • Its derivatives have been investigated for their potential as TSPO PET ligands for cancer imaging. This application is crucial in oncology for the accurate diagnosis and monitoring of cancer progression (Tang et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its anticancer and antimicrobial properties, as well as investigation of its mechanism of action . Additionally, research could be conducted to develop more efficient methods for its synthesis.

Properties

IUPAC Name

2-cyclopentyl-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-13-5-7-14(8-6-13)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNZDHBPCPJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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